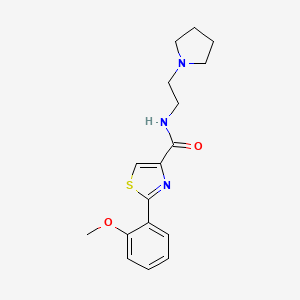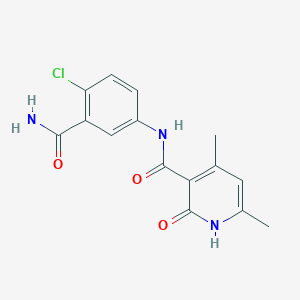
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Wirkmechanismus
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide works by inhibiting the activity of several enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, it targets Bruton's tyrosine kinase (BTK), which plays a critical role in the development and progression of many types of cancer.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include inhibition of BTK activity, induction of apoptosis, and suppression of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide is its ability to selectively target BTK, which makes it a potentially effective treatment for a wide range of cancers. However, like many cancer treatments, 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has limitations, including potential side effects and the development of resistance over time.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide. One area of interest is the development of combination therapies that include 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide and other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanisms of action of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide and to identify biomarkers that can predict response to the treatment. Finally, clinical trials are ongoing to evaluate the safety and efficacy of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide in patients with various types of cancer.
Synthesemethoden
The synthesis of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide involves several steps, including the reaction of 2-bromoanisole with potassium thioacetate to form 2-methoxythiophenol. This is then reacted with 2-bromoethylpyrrolidine to form the intermediate compound, which is subsequently reacted with 2-chloro-4-nitrobenzoic acid to form 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-15-7-3-2-6-13(15)17-19-14(12-23-17)16(21)18-8-11-20-9-4-5-10-20/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOHFXPQWVSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)C(=O)NCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)

![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)

![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)
![1-methyl-5-[(1-phenyltriazol-4-yl)methyl]-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573798.png)

![2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573842.png)
![3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7573861.png)
![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)